
Fmoc-Gly-MPPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-MPPA involves the protection of glycine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically starts with the dissolution of Fmoc-Gly-OH in dry tetrahydrofuran (THF) under an argon atmosphere. N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are then added to the solution at 0°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity and yield. The process involves the same reagents and conditions but optimized for bulk production .
Analyse Chemischer Reaktionen
Fmoc Deprotection in SPPS
The Fmoc group is removed under basic conditions (pH 11–12) using 20% piperidine in dimethylformamide (DMF) (Figure 1A). This step exposes the amino group for subsequent coupling:
-
Efficiency : Quantitative deprotection occurs within 7–14 minutes .
-
Mechanism : Piperidine induces β-elimination, releasing the Fmoc group as a dibenzofulvene-piperidine adduct .
-
Optimization : Prolonged exposure (>15 minutes) risks aspartimide formation in Asp-Gly sequences .
Table 1: Fmoc Deprotection Conditions and Outcomes
Parameter | Value/Range | Impact on Synthesis | Source |
---|---|---|---|
Piperidine concentration | 20% (v/v) | Ensures rapid deprotection | |
Reaction time | 7–14 minutes | Balances efficiency/side reactions | |
pH | 11–12 | Maximizes deprotection rate |
Peptide Coupling Reactions
Fmoc-Gly-MPPA is covalently linked to aminomethyl resins (e.g., Wang resin) via its carboxylic acid group using activators like HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide):
-
Racemization suppression : The MPPA linker reduces C-terminal epimerization to <0.5% compared to traditional Wang linkers .
-
Automation compatibility : Compatible with robotic synthesizers for high-throughput peptide libraries .
Table 2: Coupling Reagents and Performance
Activator | Coupling Efficiency | Racemization Risk | Notes |
---|---|---|---|
HOBt/DIC | >98% | Low | Standard for Fmoc-SPPS |
HATU/HOAt | >99% | Very low | Enhanced for steric hindrance |
DCC/NHS | ~95% | Moderate | Less common in modern workflows |
Aspartimide Formation
Aspartimide formation occurs when aspartic acid (Asp) is followed by glycine (Gly) in the peptide sequence. This side reaction is catalyzed by piperidine during deprotection or TFA during resin cleavage:
-
Mechanism : Nucleophilic attack on the Asp side-chain ester forms a five-membered ring (aspartimide), leading to α/β-peptide epimerization .
-
Prevalence : Up to 30% byproduct formation in Asp-Gly sequences under standard conditions .
Table 3: Factors Influencing Aspartimide Formation
Factor | Effect on Aspartimide Yield | Mitigation Strategy |
---|---|---|
Basic conditions | ↑↑↑ | Limit piperidine exposure time |
Sequence (Asp-Gly) | ↑↑↑ | Replace Gly with bulkier residues |
Temperature (>25°C) | ↑↑ | Conduct reactions at 0–4°C |
Thioester Formation for Native Chemical Ligation
This compound-derived peptides are activated as thioesters for one-pot ligation:
-
Protocol : Peptide hydrazides are treated with NaNO₂ and MESNa to generate α-thioesters .
-
Yield : Crude thioester purity exceeds 90% without intermediate purification .
-
Application : Enables multi-segment ligation for proteins like human lysozyme (130 residues) .
Comparative Analysis of MPPA vs. Traditional Linkers
The MPPA linker enhances stability and reduces racemization compared to Wang and Sieber resins:
Linker Type | Racemization (%) | Acid Stability (TFA) | Preferred Use Case |
---|---|---|---|
MPPA | <0.5 | High | Long peptides, automation |
Wang | 1–3 | Moderate | Short peptides |
Sieber | 0.8–2 | Low | Acid-sensitive sequences |
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-MPPA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in solid-phase peptide synthesis, where it serves as a linker for attaching amino acids to solid supports . This compound is also used in the synthesis of various bioactive peptides, including cyclic peptides with potential therapeutic applications .
Wirkmechanismus
The mechanism of action of Fmoc-Gly-MPPA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the peptide chain to elongate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Ala-MPPA: Similar to Fmoc-Gly-MPPA but with alanine instead of glycine.
Fmoc-Lys-MPPA: Contains lysine instead of glycine.
Uniqueness
This compound is unique due to its specific use in minimizing epimerization during peptide synthesis, ensuring high purity and reproducibility of the final peptide product .
Eigenschaften
IUPAC Name |
3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMUULLYECHIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.